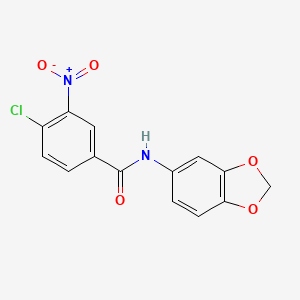
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one, also known as BMK or MDP2P, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. The compound has gained significant attention due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may account for its psychoactive effects. Further research is needed to fully elucidate the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to reduce inflammation and pain, and to inhibit tumor growth. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one on humans have not been extensively studied, and further research is needed to fully understand its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex compound that requires careful attention to detail and precise control of reaction conditions. However, its unique chemical properties make it a valuable tool in the field of medicinal chemistry. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one can be used as a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. However, the use of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in laboratory experiments is limited by its potential toxicity and the need for careful handling.
Orientations Futures
There are many potential future directions for research on 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. One area of interest is the development of new drugs based on the chemical structure of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. Researchers are also interested in exploring the potential therapeutic applications of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one and its potential applications in the field of medicine.
Méthodes De Synthèse
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is typically synthesized through the Leuckart-Wallach reaction, which involves the reduction of a ketone using formic acid and ammonium formate. This reaction produces a primary amine, which is then acylated with butyric anhydride to yield 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. The synthesis of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Research has also suggested that 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-butanoyl-6-methyl-4-(methylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-9(13)10-8(12-3)6-7(2)15-11(10)14/h6,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVHSTVGMEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)




